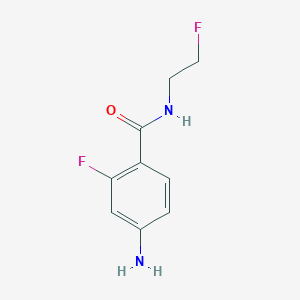

4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide

Description

Properties

IUPAC Name |

4-amino-2-fluoro-N-(2-fluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O/c10-3-4-13-9(14)7-2-1-6(12)5-8(7)11/h1-2,5H,3-4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKHAQUCOATAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)C(=O)NCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic Acid

- Raw Material: 2-Fluoro-4-nitrotoluene

- Reagents: Potassium permanganate (oxidant), sodium hydroxide aqueous solution, phase transfer catalyst (e.g., tetrabutylammonium bromide)

- Conditions: Heat reaction mixture to 75–95°C; potassium permanganate is added slowly; maintain 80–95°C for 8–18 hours.

- Workup: Filter hot to remove manganese dioxide; acidify filtrate to pH 2–4 with concentrated hydrochloric acid to precipitate 2-fluoro-4-nitrobenzoic acid.

- Yield & Purity: Approximately 73.7% yield with purity >98%.

- Notes: Use of phase transfer catalyst and controlled pH adjustment improves yield and purity.

Conversion to 2-Fluoro-4-nitro-N-(2-fluoroethyl)benzamide

- Starting Material: 2-Fluoro-4-nitrobenzoic acid from step 2.1.

- Reagents: Thionyl chloride (for chlorination), organic solvent (e.g., dichloromethane), chlorination catalyst (e.g., pyridine), 2-fluoroethylamine gas or solution.

- Conditions:

- Add thionyl chloride dropwise at room temperature; reflux at 40–85°C for 3–5 hours to form acid chloride intermediate.

- Cool reaction mixture to below 0°C.

- Introduce 2-fluoroethylamine gas under alkaline conditions; maintain reaction for 1–2 hours.

- Workup: Remove organic solvent under reduced pressure; add water, filter, and dry to obtain 2-fluoro-4-nitro-N-(2-fluoroethyl)benzamide.

- Yield: Expected high yield (>90%) based on analogous methylamine reactions.

- Notes: Low temperature during amination reduces amine loss; maintaining alkaline pH enhances conversion.

Catalytic Hydrogenation to this compound

- Starting Material: 2-Fluoro-4-nitro-N-(2-fluoroethyl)benzamide.

- Catalyst: Palladium on carbon (Pd/C), typically 10% Pd loading.

- Conditions:

- Conduct reaction in an organic solvent such as ethyl acetate or ethanol.

- Remove oxygen by purging with inert gas.

- Hydrogen gas introduced at 2–10 atm pressure.

- Reaction temperature: room temperature to 40°C.

- Reaction time: 12–20 hours.

- Workup: Filter catalyst, recover solvent under reduced pressure, isolate the product as a solid.

- Yield & Purity: Yields around 98% with product purity exceeding 98% are achievable.

- Notes: Catalyst recovery and solvent recycling are feasible; the process is considered green and scalable.

Comparative Data Table of Preparation Steps (Adapted from Related Compound)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Oxidation | KMnO4, NaOH, phase transfer catalyst, 80–95°C, 8–18h | 73.7 | >98 | Controlled pH critical for purity |

| 2 | Chlorination + Amination | SOCl2, pyridine, 40–85°C reflux; 2-fluoroethylamine, <0°C, 1–2h | >90 (expected) | >95 (expected) | Low temp reduces amine loss |

| 3 | Catalytic Hydrogenation | Pd/C, H2 (2–10 atm), RT–40°C, 12–20h | ~98 | >98 | Green process, catalyst recyclable |

Research Findings and Process Optimization

Environmental Considerations: The oxidation step using potassium permanganate is optimized to minimize waste by controlling reagent addition and reaction temperature. The use of phase transfer catalysts enhances reaction efficiency and yield while reducing by-products.

Clean Production: The catalytic hydrogenation step employs Pd/C under mild conditions, yielding high purity product with minimal impurities. The catalyst and solvents can be recycled, supporting sustainable manufacturing.

Scalability: The described synthetic route is suitable for large-scale production, as demonstrated in patent literature for similar benzamide derivatives used as intermediates in pharmaceutical synthesis.

Analytical Characterization: Products are typically characterized by ^1H NMR, melting point, and purity analyses. For example, related compounds show melting points around 160–163°C and high purity confirmed by chromatographic methods.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding nitro compound.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2).

Substitution: Nucleophiles such as hydroxide (OH-) or alkoxides (RO-) can be used.

Major Products Formed:

Oxidation: this compound can be oxidized to form this compound nitro compound.

Reduction: The nitro compound can be reduced to form this compound amine.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide has emerged as a potent antiandrogen , specifically targeting androgen receptors. Its primary application is in the treatment of advanced prostate cancer, particularly castration-resistant prostate cancer (CRPC). The compound inhibits androgen receptor activity, which is crucial for tumor growth in prostate cancer patients.

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows it to participate in reactions that yield other biologically active compounds, enhancing its utility in drug development .

Biochemical Assays

In biological research, this compound is utilized in biochemical assays to study enzyme interactions and protein binding. Its ability to modulate biological pathways makes it valuable for investigating mechanisms of disease and potential therapeutic targets.

Case Study 1: Antiandrogen Activity

A study investigated the binding affinity of this compound to androgen receptors. Results indicated that the compound effectively inhibits receptor activity, suggesting its potential as a therapeutic agent for prostate cancer treatment. Further research into its binding mechanisms could optimize its efficacy.

Case Study 2: Synthesis Optimization

Research focused on improving the synthesis process of this compound led to the development of a cleaner production method that minimizes environmental impact. The new method achieved a yield of over 98% with high purity, making it suitable for large-scale production . This advancement not only enhances efficiency but also aligns with green chemistry principles.

Mechanism of Action

The mechanism by which 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atoms can influence the binding affinity and selectivity of the compound towards its molecular targets.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors and modulate their activity, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Physicochemical Properties

Key structural differences among benzamide derivatives lie in their substituents, which critically influence their physicochemical and biological profiles. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Fluorine Positioning: The 2-fluoro group in the target compound may enhance aromatic ring electron-withdrawing effects, improving receptor binding compared to non-fluorinated analogues like CI-994 .

- Side Chain Impact : The 2-fluoroethyl group balances lipophilicity and polarity, favoring blood-brain barrier penetration over bulkier groups (e.g., 1-methylpiperidin-4-yl) .

- Metabolic Stability: Fluorinated ethyl chains (as in the target compound) reduce oxidative metabolism compared to hydroxyl or methoxy groups, a trend noted in for dopamine receptor ligands.

Biological Activity

4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide is a compound of significant interest in medicinal chemistry, primarily due to its biological activity as an antiandrogen . This article explores its synthesis, biological mechanisms, and therapeutic potential, particularly in the context of prostate cancer treatment.

- Molecular Formula : C9H10F2N2O

- Molecular Weight : 200.19 g/mol

- Appearance : White to off-white solid

- Solubility : Slightly soluble in chloroform and methanol

- Melting Point : 160°C to 163°C

- Boiling Point : Approximately 320°C

This compound functions primarily as an androgen receptor antagonist . By binding to androgen receptors, it inhibits the action of androgens, which are hormones that can promote the growth of prostate cancer cells. This mechanism is crucial for its therapeutic role in treating conditions like castration-resistant prostate cancer (CRPC) .

Antiandrogenic Effects

Research has demonstrated that this compound effectively inhibits tumor growth by blocking androgen receptor activation. In vitro studies show that it has a high binding affinity for androgen receptors, which correlates with its ability to inhibit prostate cancer cell proliferation.

Case Studies and Research Findings

-

In Vitro Studies :

- A study indicated that this compound significantly reduced the proliferation of prostate cancer cell lines when compared to control groups, showcasing its potential as a therapeutic agent in oncology.

-

Binding Affinity :

- Comparative studies revealed that the compound exhibits a stronger binding affinity to androgen receptors than several other antiandrogens currently in use, suggesting enhanced efficacy in blocking androgen-mediated signaling pathways.

-

Tumor Growth Inhibition :

- In animal models, administration of this compound resulted in a marked reduction in tumor size and weight compared to untreated controls, indicating its potential effectiveness in vivo.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Amino-2-fluorobenzamide | C7H8F2N2O | Lacks the ethyl group; simpler structure |

| N-Methyl-4-amino-2-fluorobenzamide | C8H10F2N2O | Contains a methyl group instead of ethyl |

| Enzalutamide | C16H19F3N4O2 | More complex antiandrogen with broader applications |

| 4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide | C9H10F3N2O | Similar structure but different position of fluoro group |

Synthesis Pathways

The synthesis of this compound involves several steps, typically starting from 2-fluoro-4-nitrotoluene. The process includes reduction and substitution reactions that yield high-purity products suitable for biological testing. The efficiency of synthesis is crucial for ensuring adequate supply for research and clinical applications .

Q & A

Q. What are the key synthetic steps for 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide, and how can reaction conditions be optimized for yield?

The compound is synthesized via sequential steps:

- Oxidation of 2-fluoro-4-nitrotoluene to form a nitro intermediate.

- Methylamination to introduce the amino group.

- Hydrogenation to reduce nitro groups and finalize the benzamide backbone . Optimization involves adjusting catalysts (e.g., palladium for hydrogenation), solvents (dichloromethane improves solubility), and temperature (60–80°C for controlled reactivity). Purity is monitored via HPLC (>95% target) .

Q. Which analytical techniques are critical for characterizing this compound, and what structural features do they confirm?

- NMR Spectroscopy : Confirms fluorine substitution patterns (e.g., ¹⁹F NMR chemical shifts at δ -110 to -120 ppm for aromatic fluorine) and amide bond formation (¹H NMR: N–H signals at δ 8.2–8.5 ppm) .

- HPLC : Ensures >95% purity by retention time comparison with standards .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 241.2) .

Q. What is the role of fluorine substituents in modulating the compound’s reactivity and bioactivity?

Fluorine at the 2-position enhances electron-withdrawing effects, stabilizing the benzamide core and influencing hydrogen bonding with biological targets (e.g., enzymes or receptors). This impacts binding affinity and metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictory data on biological activity across different assays?

Discrepancies may arise from assay conditions (pH, temperature) or off-target effects. Strategies include:

- Orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays).

- Structural analogs : Compare activity of derivatives to identify critical functional groups .

- X-ray crystallography : Resolve binding modes (e.g., fluorine interactions with catalytic residues) .

Q. What methodological approaches are recommended for optimizing multi-step synthesis yields?

- Design of Experiments (DoE) : Statistically vary parameters (e.g., catalyst loading, solvent polarity) to identify optimal conditions.

- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .

- Scale-up protocols : Maintain inert atmospheres (N₂/Ar) to prevent oxidation during hydrogenation .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

- Molecular docking : Predict binding poses with enzymes (e.g., kinase ATP-binding pockets).

- QSAR studies : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with IC₅₀ values.

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What strategies mitigate instability of the fluoroethyl group during storage or biological assays?

- Lyophilization : Store the compound as a freeze-dried solid at -20°C to prevent hydrolysis.

- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) to avoid degradation in aqueous media .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns for the fluoroethyl group?

Splitting arises from vicinal coupling between fluorine atoms (²J₃₄ coupling constants ~47 Hz). Use ¹H-¹⁹F HOESY to confirm spatial proximity and rule out impurities .

Q. How to interpret conflicting cytotoxicity results between in vitro and in vivo models?

- Pharmacokinetic factors : Poor solubility or rapid clearance in vivo may reduce efficacy.

- Metabolite profiling : Identify active/inactive metabolites via LC-MS.

- Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁸F for PET imaging) .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | 75–80 | |

| Methylamination | CH₃NH₂, DMF, 60°C | 65–70 | |

| Hydrogenation | H₂, Pd/C, EtOH, RT | 85–90 |

Q. Table 2: Analytical Techniques for Quality Control

| Technique | Purpose | Critical Parameters | Reference |

|---|---|---|---|

| ¹H/¹⁹F NMR | Confirm substitution pattern | δ 8.2–8.5 ppm (amide NH) | |

| HPLC | Purity assessment | Retention time: 12.3 min | |

| HRMS | Molecular weight verification | [M+H]+: m/z 241.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.